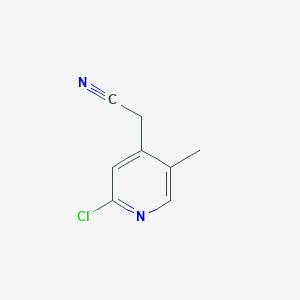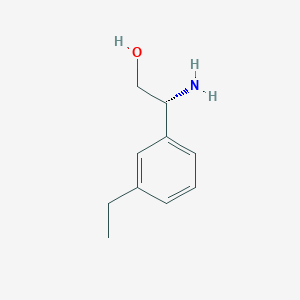
(r)-2-Amino-2-(3-ethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol is a chiral amino alcohol with a specific stereochemistry. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3-ethylphenyl substituent. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the appropriate substituted benzene derivative, such as 3-ethylbenzaldehyde.
Formation of Amino Alcohol: The key step involves the addition of an amino group and a hydroxyl group to the ethan-1-ol backbone. This can be achieved through various methods, including reductive amination or asymmetric synthesis using chiral catalysts.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(3-ethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparación Con Compuestos Similares
(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-ol: The enantiomer of the compound with the (2S) configuration.
2-Amino-2-phenylethanol: A similar compound without the ethyl substituent on the phenyl ring.
2-Amino-2-(4-methylphenyl)ethan-1-ol: A compound with a methyl substituent instead of an ethyl group.
Uniqueness: (2R)-2-Amino-2-(3-ethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the 3-ethylphenyl substituent, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
Clave InChI |
XHZVSUGGIXSYDS-JTQLQIEISA-N |
SMILES isomérico |
CCC1=CC(=CC=C1)[C@H](CO)N |
SMILES canónico |
CCC1=CC(=CC=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



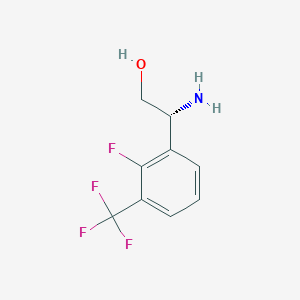

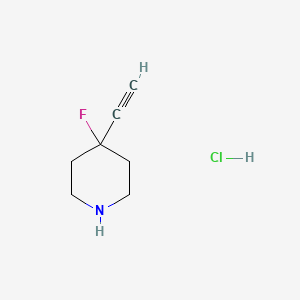
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
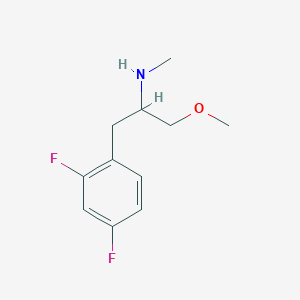
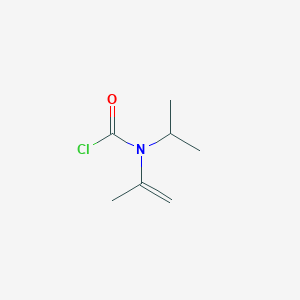
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
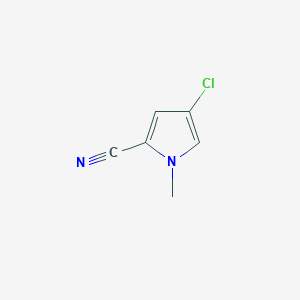
aminehydrochloride](/img/structure/B13559089.png)
